![molecular formula C17H15NO5 B3906412 3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B3906412.png)
3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one
Overview
Description
3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is used in various scientific research applications.
Scientific Research Applications
- Researchers have investigated the potential of MLS000684566 as an anticancer agent. Its unique chemical structure suggests it may interfere with cancer cell growth or survival pathways. Studies have explored its effects on various cancer types, including breast, lung, and colon cancers .
- MLS000684566 has been evaluated for its impact on DNA repair processes. Specifically, it interacts with human Rad51, a crucial protein involved in homologous recombination repair. Understanding its mechanism of action could lead to novel therapeutic strategies for DNA repair-related diseases .
Anticancer Properties
DNA Repair Modulation
Mechanism of Action
Target of Action
MLS000684566, also known as Ramucirumab , is a human monoclonal antibody (IgG1) that targets the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 is a type II trans-membrane tyrosine kinase receptor expressed on endothelial cells .
Mode of Action
Ramucirumab binds to VEGFR2, preventing the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D) . This prevents VEGF-stimulated receptor phosphorylation and downstream ligand-induced proliferation, permeability, and migration of human endothelial cells . VEGFR stimulation also mediates downstream signaling required for angiogenesis and is postulated to be heavily involved in cancer progression .
Biochemical Pathways
The binding of Ramucirumab to VEGFR2 blocks all VEGF ligands from binding to it . This inhibits the VEGF-stimulated receptor phosphorylation and downstream signaling required for angiogenesis . Angiogenesis is a critical process in cancer progression as it promotes the growth of blood vessels that supply nutrients to cancer cells .
Result of Action
The result of Ramucirumab’s action is the inhibition of angiogenesis, which is the formation of new blood vessels . By blocking the VEGF ligands from binding to VEGFR2, it prevents the proliferation, permeability, and migration of human endothelial cells . This can lead to a decrease in the blood supply to solid tumors, potentially inhibiting their growth .
Action Environment
It’s worth noting that many drugs’ effectiveness can be influenced by a variety of environmental factors such as temperature, humidity, and ph
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-16-8-4-5-12(17(16)23-2)9-10-15(19)13-6-3-7-14(11-13)18(20)21/h3-11H,1-2H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFMVUZUVRTZJF-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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